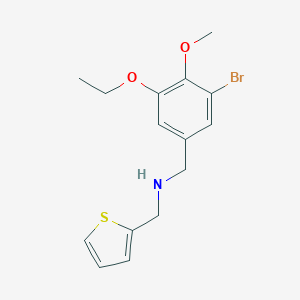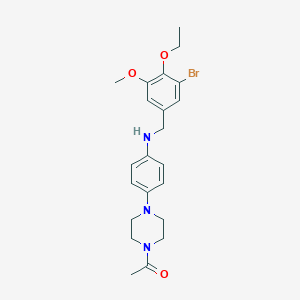![molecular formula C13H15ClN4O2S B283451 4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283451.png)
4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide is not fully understood. However, it is believed to exert its antitumor and antimicrobial activity by inhibiting the growth and proliferation of cancer cells and microorganisms, respectively. It may also act by inducing apoptosis or cell death in these cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide exhibits significant biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It has also been shown to possess antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide in lab experiments is its potent activity against cancer cells and microorganisms. This makes it a valuable tool for studying the mechanisms of tumor growth and microbial infection. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of 4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide. One potential direction is the development of new derivatives with improved solubility and efficacy. Another direction is the investigation of its potential applications in other fields, such as agriculture and environmental science. Finally, further studies are needed to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent for the treatment of cancer and infectious diseases.
Synthesis Methods
The synthesis of 4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide involves the reaction of 4-(allyloxy)-3-chloro-5-methoxybenzylamine with thiosemicarbazide in the presence of sodium hydroxide. The reaction is carried out in a solvent mixture of ethanol and water at room temperature. The resulting product is purified by recrystallization to obtain a white solid with a yield of 76%.
Scientific Research Applications
4-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide has been extensively studied for its potential applications in various fields of scientific research. One of its most promising applications is in the field of medicinal chemistry, where it has been found to exhibit significant antitumor activity against various cancer cell lines. It has also been shown to possess potent antimicrobial activity against a wide range of bacterial and fungal strains.
properties
Molecular Formula |
C13H15ClN4O2S |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H15ClN4O2S/c1-3-4-20-12-10(14)5-9(6-11(12)19-2)7-16-18-8-15-17-13(18)21/h3,5-6,8,16H,1,4,7H2,2H3,(H,17,21) |
InChI Key |
VIJSSYXFKLLPKR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNN2C=NNC2=S)Cl)OCC=C |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNN2C=NNC2=S)Cl)OCC=C |
solubility |
40 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3-Chloro-4-ethoxy-5-methoxybenzyl)[4-(1-pyrrolidinyl)phenyl]amine](/img/structure/B283373.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N-(3-bromo-5-ethoxy-4-methoxybenzyl)amine](/img/structure/B283374.png)

![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B283380.png)
![5-bromo-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283381.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B283382.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B283384.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B283386.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B283387.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B283388.png)
![2-chloro-N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B283390.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B283391.png)